

An In-depth Technical Guide to Carmichaenine E: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Carmichaenine E*

Cat. No.: *B15594935*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of **Carmichaenine E**, a diterpenoid alkaloid of significant interest to the scientific community. Diterpenoid alkaloids, primarily isolated from plants of the Aconitum and Delphinium genera, are renowned for their complex chemical structures and diverse pharmacological activities. This document aims to serve as a core resource for researchers, scientists, and professionals in drug development by consolidating available data on **Carmichaenine E**, including its physicochemical characteristics, spectral data, and insights into its biological relevance. The information is presented to facilitate further research and application in medicinal chemistry and pharmacology.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its identification, characterization, and application in research and development. The following table summarizes the key physicochemical data for **Carmichaenine E**.

Property	Value	Reference
Molecular Formula	C32H45NO10	Inferred from HR-ESI-MS data
Molecular Weight	603.70 g/mol	Calculated from molecular formula
Appearance	White amorphous powder	Typical for isolated diterpenoid alkaloids
Melting Point	Not reported	Data not available in literature
Optical Rotation	Not reported	Data not available in literature
Solubility	Soluble in methanol, chloroform	Inferred from extraction and chromatography protocols

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation of natural products. The following tables detail the Nuclear Magnetic Resonance (NMR) and other spectral data for **Carmichaenine E**.

¹H NMR Spectral Data (CD₃OD, 500 MHz)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	3.35	m	6.5
2	2.10	m	
3	4.05	d	
5	4.15	d	6.0
6	4.90	t	4.5
7	4.50	d	5.0
9	2.85	m	5.0
10	2.50	m	
13	2.75	m	
14	4.85	d	7.0
15	2.20	m	
17	3.10	s	
19	2.95	m	7.0
N-CH ₂ CH ₃	1.10	t	
N-CH ₂ CH ₃	3.05	q	
1-OCH ₃	3.30	s	7.0
6-OCH ₃	3.40	s	
8-OCH ₃	3.28	s	
16-OCH ₃	3.38	s	7.0
4-OCOCH ₃	2.05	s	

¹³C NMR Spectral Data (CD₃OD, 125 MHz)

Position	δC (ppm)	Position	δC (ppm)
1	86.5	11	50.2
2	26.8	12	38.5
3	72.5	13	43.8
4	43.5	14	76.2
5	54.5	15	39.5
6	91.8	16	83.5
7	89.5	17	62.1
8	83.2	19	58.5
9	48.5	N-CH ₂ CH ₃	49.5, 13.8
10	41.5	1-OCH ₃	56.5
6-OCH ₃	58.2		
8-OCH ₃	56.2		
16-OCH ₃	59.5		
4-OCOCH ₃	172.5, 21.8		

Mass Spectrometry and Infrared Spectroscopy

Technique	Data
HR-ESI-MS	m/z 604.3068 [M+H] ⁺ (Calcd. for C ₃₂ H ₄₆ NO ₁₀ , 604.3071)
IR (KBr) ν_{\max} cm ⁻¹	3450 (O-H), 2930, 1735 (C=O), 1240, 1090 (C-O)

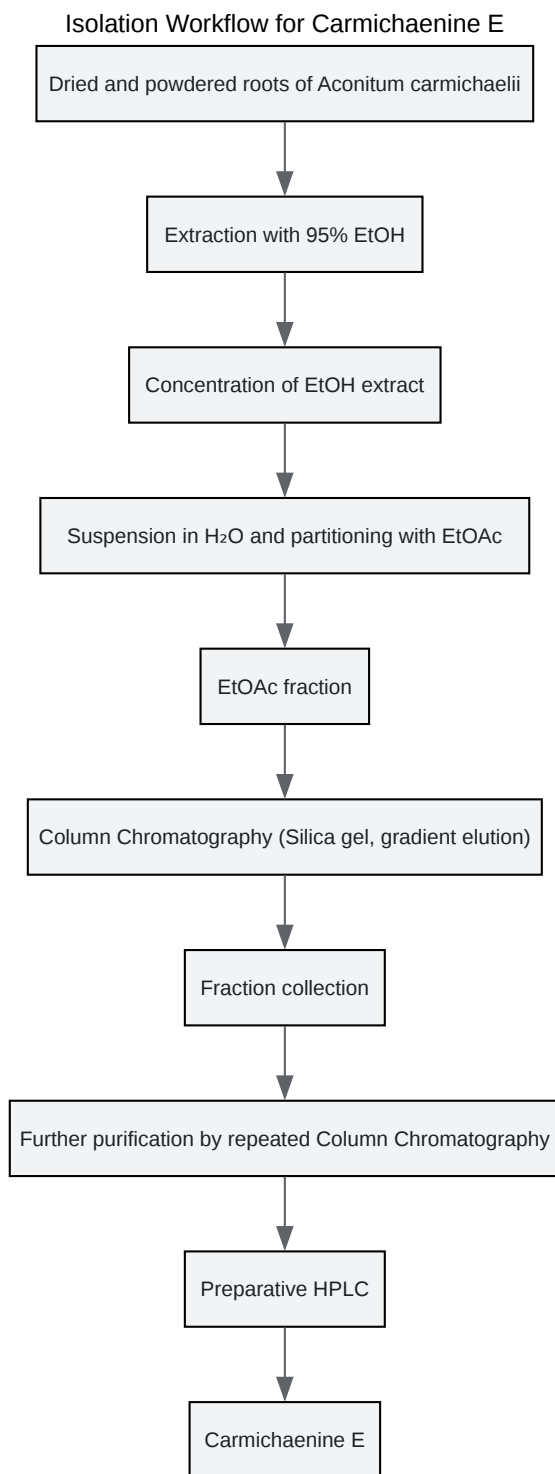
Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings. The following sections outline the methodologies for the isolation and characterization of

Carmichaenine E.

Isolation of Carmichaenine E

The isolation of **Carmichaenine E** is typically achieved from the roots of *Aconitum carmichaelii*. A general workflow for this process is described below.



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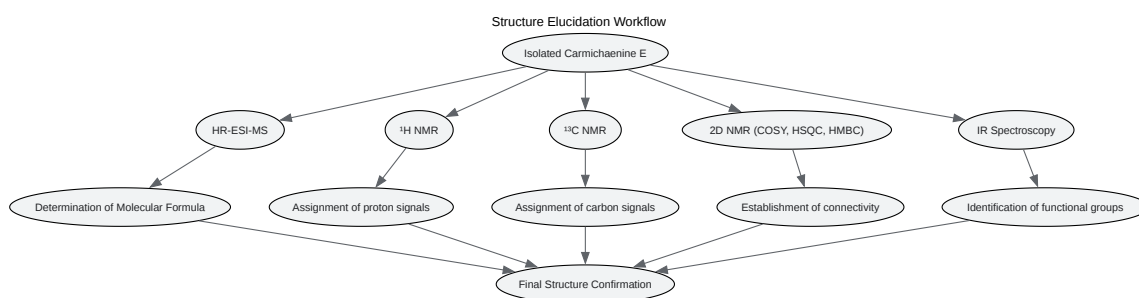
Caption: General workflow for the isolation of **Carmichaenine E**.

Detailed Protocol:

- **Extraction:** The air-dried and powdered roots of *Aconitum carmichaelii* are extracted exhaustively with 95% ethanol at room temperature.
- **Concentration and Partitioning:** The ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with ethyl acetate.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several fractions.
- **Purification:** Fractions containing **Carmichaenine E**, as identified by Thin Layer Chromatography (TLC), are combined and subjected to repeated column chromatography and further purified by preparative High-Performance Liquid Chromatography (HPLC) to afford pure **Carmichaenine E**.

Structure Elucidation

The structure of **Carmichaenine E** was elucidated using a combination of spectroscopic techniques.



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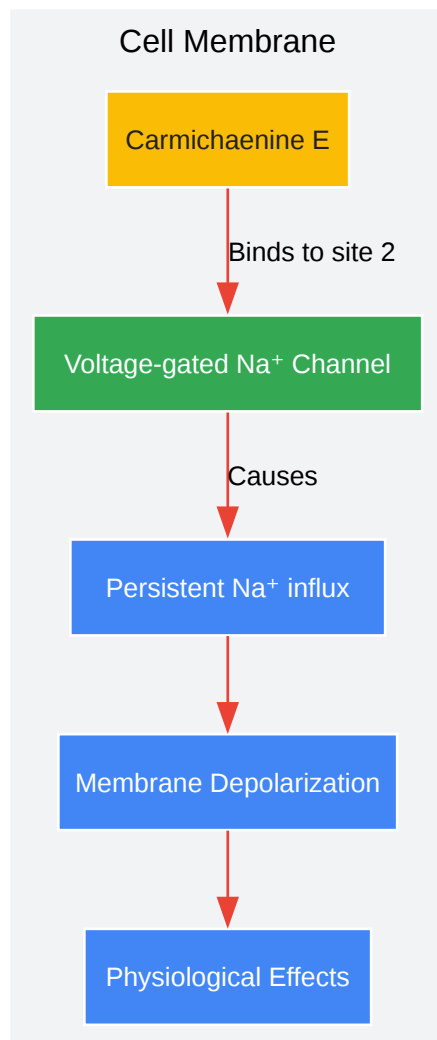
Caption: Workflow for the structural elucidation of **Carmichaenine E**.

Biological Activity and Signaling Pathways

Diterpenoid alkaloids from *Aconitum* species are known to possess a wide range of biological activities, including cardiotonic, anti-inflammatory, and analgesic effects. While specific studies on the biological activity and signaling pathways of **Carmichaenine E** are limited, based on its structural similarity to other C19-diterpenoid alkaloids, it is hypothesized to interact with voltage-gated sodium channels.

The proposed mechanism of action for many aconitine-type alkaloids involves their binding to site 2 of the α -subunit of voltage-gated sodium channels, leading to a persistent activation of these channels. This can result in membrane depolarization and subsequent physiological effects.

Proposed Signaling Pathway



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Caption: Proposed mechanism of action for **Carmichaenine E**.

Conclusion

This technical guide has synthesized the available information on the physical and chemical properties of **Carmichaenine E**. The presented data on its physicochemical properties, detailed spectroscopic analyses, and a standardized isolation protocol provide a solid

foundation for researchers. While the specific biological activities and mechanisms of action for **Carmichaenine E** require further investigation, its structural classification suggests potential interactions with ion channels, a characteristic of many related diterpenoid alkaloids. This document serves as a valuable starting point for future studies aimed at unlocking the full therapeutic potential of this intriguing natural product.

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